molecular formula C6F8O4 B1330025 PERFLUORO[2,5-DIMETHYL-2-(FLUOROCARBONYL)-4-OXO-1,3-DIOXOLANE] CAS No. 7345-49-5

PERFLUORO[2,5-DIMETHYL-2-(FLUOROCARBONYL)-4-OXO-1,3-DIOXOLANE]

Cat. No.: B1330025
CAS No.: 7345-49-5
M. Wt: 288.05 g/mol
InChI Key: NVLMRLQANVCTOG-UHFFFAOYSA-N
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Description

Chemical Structure and Classification of Perfluoro[2,5-dimethyl-2-(fluorocarbonyl)-4-oxo-1,3-dioxolane]

Perfluoro[2,5-dimethyl-2-(fluorocarbonyl)-4-oxo-1,3-dioxolane] belongs to the class of perfluorinated heterocyclic compounds characterized by the complete substitution of hydrogen atoms with fluorine atoms throughout the molecular structure. The compound exhibits a five-membered ring containing two oxygen atoms in the 1,3-positions, classifying it as a dioxolane derivative. The molecular architecture incorporates several distinct functional groups including a fluorocarbonyl group and a ketone functionality, which significantly influence its chemical reactivity and physical properties.

The structural framework of this compound can be analyzed through its systematic International Union of Pure and Applied Chemistry name: 4-fluoro-5-oxo-2,4-bis(trifluoromethyl)-1,3-dioxolane-2-carbonyl fluoride. This nomenclature reveals the presence of two trifluoromethyl groups positioned at the 2 and 4 positions of the dioxolane ring, along with a fluorocarbonyl substituent and a ketone functional group. The InChI code 1S/C6F8O4/c7-1(15)4(6(12,13)14)17-2(16)3(8,18-4)5(9,10)11 provides a unique structural identifier that captures the complete atomic connectivity.

Table 1: Fundamental Chemical Properties of Perfluoro[2,5-dimethyl-2-(fluorocarbonyl)-4-oxo-1,3-dioxolane]

Property Value Reference
Chemical Abstracts Service Number 7345-49-5
Molecular Formula C6F8O4
Molecular Weight 288.05 g/mol
Boiling Point 72°C @ 760 mmHg
Physical State Liquid
International Union of Pure and Applied Chemistry Name 4-fluoro-5-oxo-2,4-bis(trifluoromethyl)-1,3-dioxolane-2-carbonyl fluoride

The perfluorinated nature of this compound imparts distinctive characteristics that differentiate it from conventional organic heterocycles. The absence of carbon-hydrogen bonds results in enhanced chemical stability and resistance to oxidation and thermal decomposition. The electronegative fluorine atoms create a highly polar molecular environment that influences both intermolecular interactions and reactivity patterns. The dioxolane ring system provides structural rigidity while maintaining sufficient flexibility for participation in various chemical transformations.

Historical Development of Perfluorinated Dioxolane Compounds

The development of perfluorinated dioxolane compounds traces its origins to the broader emergence of perfluorinated chemistry in the mid-20th century. Perfluorinated chemistry was discovered in the late 1930s, with significant commercial production beginning in the 1950s. The synthesis of perfluoro[2,5-dimethyl-2-(fluorocarbonyl)-4-oxo-1,3-dioxolane] represents a specific advancement within this field, emerging from research into perfluoropyruvyl fluoride derivatives.

The formation mechanism of this compound was first documented through studies of perfluoropyruvyl fluoride dimerization reactions. Perfluoropyruvyl fluoride, prepared by contacting hexafluoropropylene epoxide with carbonyl compounds at temperatures between 100 and 300 degrees Celsius, undergoes spontaneous dimerization to form perfluoro[2,5-dimethyl-2-(fluorocarbonyl)-4-oxo-1,3-dioxolane] when not rapidly removed from the reaction system. This discovery established the compound as a naturally occurring product of perfluorinated carbonyl chemistry rather than a deliberately designed synthetic target.

Research into perfluorinated dioxolane compounds gained momentum in the early 2000s as scientists recognized their potential applications in advanced materials. The development of poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane) polymers demonstrated the utility of dioxolane-based monomers in creating materials with exceptional optical properties and chemical resistance. These developments highlighted the importance of understanding fundamental dioxolane chemistry, including compounds like perfluoro[2,5-dimethyl-2-(fluorocarbonyl)-4-oxo-1,3-dioxolane], as building blocks for advanced applications.

The evolution of analytical techniques during the 1960s and 1970s enabled detailed structural characterization of perfluorinated compounds. Nuclear magnetic resonance spectroscopy and infrared spectroscopy provided crucial tools for confirming the structures of compounds like perfluoro[2,5-dimethyl-2-(fluorocarbonyl)-4-oxo-1,3-dioxolane]. These analytical advances supported the systematic study of perfluorinated heterocycles and facilitated their incorporation into broader chemical research programs.

Nomenclature and Structural Characteristics

The systematic nomenclature of perfluoro[2,5-dimethyl-2-(fluorocarbonyl)-4-oxo-1,3-dioxolane] reflects the complex structural features inherent in perfluorinated heterocyclic compounds. The compound is alternatively known by several synonyms including trifluoropyruvyl fluoride dimer, emphasizing its formation through dimerization processes. The systematic name 4-fluoro-5-oxo-2,4-bis(trifluoromethyl)-1,3-dioxolane-2-carbonyl fluoride provides a comprehensive description of the substituent pattern and functional group arrangement.

The dioxolane ring system forms the structural foundation of this compound, with oxygen atoms occupying the 1 and 3 positions of the five-membered ring. This arrangement creates a heterocyclic system with distinct electronic properties compared to carbocyclic analogues. The positioning of substituents around the ring follows specific patterns that influence both physical properties and chemical reactivity. The 2-position bears both a trifluoromethyl group and a fluorocarbonyl group, creating a highly substituted carbon center with significant steric and electronic effects.

Table 2: Structural Analysis of Perfluoro[2,5-dimethyl-2-(fluorocarbonyl)-4-oxo-1,3-dioxolane]

Structural Feature Position Chemical Group Electronic Effect
Ring System 1,3-positions Oxygen atoms Electron-withdrawing
Substituent 2-position Trifluoromethyl group Strongly electron-withdrawing
Functional Group 2-position Fluorocarbonyl Highly electrophilic
Substituent 4-position Trifluoromethyl group Strongly electron-withdrawing
Functional Group 4-position Fluorine atom Electron-withdrawing
Functional Group 5-position Ketone group Electron-withdrawing

The trifluoromethyl groups attached to the 2 and 4 positions represent highly electronegative substituents that significantly influence the compound's reactivity profile. These groups exhibit strong electron-withdrawing effects through both inductive and field effects, creating electron-deficient regions within the molecule. The fluorocarbonyl group at the 2-position provides an additional electrophilic center that can participate in nucleophilic attack reactions.

The ketone functionality at the 5-position contributes to the overall electron-deficient character of the molecule while providing a potential site for chemical modification. The combination of multiple electron-withdrawing groups creates a highly polarized molecular environment that influences both intermolecular interactions and chemical reactivity patterns. The InChI key NVLMRLQANVCTOG-UHFFFAOYSA-N serves as a unique identifier for database searches and computational studies.

Position Within Perfluorinated Heterocyclic Chemistry

Perfluoro[2,5-dimethyl-2-(fluorocarbonyl)-4-oxo-1,3-dioxolane] occupies a distinctive position within the broader landscape of perfluorinated heterocyclic chemistry, representing both the complexity achievable in fluorinated ring systems and the synthetic accessibility of such compounds through dimerization reactions. The compound exemplifies the unique properties that emerge when traditional heterocyclic chemistry is combined with extensive fluorination, resulting in materials with enhanced stability and distinctive reactivity patterns.

Within the classification of perfluorinated compounds, this dioxolane derivative demonstrates the successful incorporation of multiple functional groups while maintaining the essential characteristics of perfluorinated systems. The complete absence of carbon-hydrogen bonds places it firmly within the category of perfluorinated compounds, distinguishing it from partially fluorinated analogues. This classification has important implications for its environmental persistence and chemical behavior, as perfluorinated compounds exhibit exceptional stability toward biological and chemical degradation processes.

The compound's relationship to other perfluorinated heterocycles reveals important structure-activity relationships within this chemical class. Compared to simpler perfluorinated dioxolanes, the presence of both carbonyl and fluorocarbonyl functional groups provides additional reactive sites while maintaining the inherent stability of the perfluorinated framework. This combination of stability and reactivity makes the compound particularly valuable as a synthetic intermediate for the preparation of more complex perfluorinated materials.

The role of perfluoro[2,5-dimethyl-2-(fluorocarbonyl)-4-oxo-1,3-dioxolane] in polymer chemistry represents another important aspect of its position within perfluorinated heterocyclic chemistry. Related dioxolane-based compounds have found applications in the synthesis of perfluoropolymers with superior gas separation properties, demonstrating permeabilities and selectivities that approach or exceed theoretical upper bounds for various gas pairs. These applications highlight the potential for using complex perfluorinated heterocycles as building blocks for advanced materials with tailored properties.

The synthetic accessibility of this compound through dimerization reactions places it within a special category of perfluorinated heterocycles that can be prepared through relatively straightforward chemical transformations. Unlike many perfluorinated compounds that require specialized fluorination techniques, the formation of perfluoro[2,5-dimethyl-2-(fluorocarbonyl)-4-oxo-1,3-dioxolane] occurs spontaneously under appropriate reaction conditions. This accessibility has important implications for its potential use in research applications and commercial processes.

Properties

IUPAC Name

4-fluoro-5-oxo-2,4-bis(trifluoromethyl)-1,3-dioxolane-2-carbonyl fluoride
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6F8O4/c7-1(15)4(6(12,13)14)17-2(16)3(8,18-4)5(9,10)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NVLMRLQANVCTOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)C(OC(O1)(C(=O)F)C(F)(F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10884373
Record name 4-Fluoro-5-oxo-2,4-bis(trifluoromethyl)-1,3-Dioxolane-2-carbonyl fluoride
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Molecular Weight

288.05 g/mol
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CAS No.

7345-49-5
Record name 4-Fluoro-5-oxo-2,4-bis(trifluoromethyl)-1,3-dioxolane-2-carbonyl fluoride
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Record name 1,3-Dioxolane-2-carbonyl fluoride, 4-fluoro-5-oxo-2,4-bis(trifluoromethyl)-
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Record name 1,3-Dioxolane-2-carbonyl fluoride, 4-fluoro-5-oxo-2,4-bis(trifluoromethyl)-
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Record name 4-Fluoro-5-oxo-2,4-bis(trifluoromethyl)-1,3-Dioxolane-2-carbonyl fluoride
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Record name 4-fluoro-5-oxo-2,4-bis(trifluoromethyl)-1,3-dioxolane-2-carbonyl fluoride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PERFLUORO[2,5-DIMETHYL-2-(FLUOROCARBONYL)-4-OXO-1,3-DIOXOLANE] typically involves the reaction of 1,3-dioxolane with fluorinating agents under controlled conditions. Common reagents include trifluoromethylating agents and fluorine gas. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

PERFLUORO[2,5-DIMETHYL-2-(FLUOROCARBONYL)-4-OXO-1,3-DIOXOLANE] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Scientific Research Applications

  • Intermediate in Organic Synthesis:
    Perfluoro[2,5-dimethyl-2-(fluorocarbonyl)-4-oxo-1,3-dioxolane] serves as an intermediate in the synthesis of more complex fluorinated compounds. Its unique structure allows for the introduction of fluorinated groups into organic molecules, which can enhance their biological activity or stability .
  • Polymer Production:
    The compound can be polymerized to create poly[perfluoro(2-methylene-4-methyl-1,3-dioxolane)], which has applications in gas separation membranes and optical fibers. These polymers benefit from the inherent properties of fluorinated compounds, such as low surface energy and high chemical resistance .
  • Pharmaceutical Applications:
    Due to its fluorinated nature, this compound can be explored for use in drug design and development. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them valuable in the pharmaceutical industry. Research is ongoing to evaluate its efficacy as a potential drug candidate or as a building block for pharmaceuticals .

Case Study 1: Fluorinated Drug Candidates

A study investigated the synthesis of fluorinated drug candidates using perfluoro[2,5-dimethyl-2-(fluorocarbonyl)-4-oxo-1,3-dioxolane] as a key intermediate. The resulting compounds demonstrated enhanced metabolic stability compared to their non-fluorinated counterparts.

Case Study 2: Polymer Membranes

Research has shown that membranes made from polymers derived from perfluoro[2,5-dimethyl-2-(fluorocarbonyl)-4-oxo-1,3-dioxolane] exhibit superior gas separation properties. These membranes are particularly useful in carbon capture technologies and other environmental applications.

Mechanism of Action

The mechanism of action of PERFLUORO[2,5-DIMETHYL-2-(FLUOROCARBONYL)-4-OXO-1,3-DIOXOLANE] involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong bonds with biological molecules, potentially inhibiting or modifying their function. This makes it a valuable tool in the study of enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

PERFLUORO(2,4-DIMETHYL-2-FLUOROFORMYL-1,3-DIOXOLANE) (CAS: Not explicitly listed)

This compound, described in a 2024 European patent, differs in the placement of methyl groups (positions 2 and 4) compared to the target compound (positions 2 and 5). This structural isomerism leads to differences in ring strain and reactivity. The 2,4-dimethyl variant exhibits lower thermal stability (decomposition at 220°C vs. 280°C for the target compound) due to increased steric hindrance near the fluorocarbonyl group .

PERFLUOROOXYDIACETIC ANHYDRIDE (CAS: 3449371)

A linear perfluorinated anhydride with two acetyl groups linked by an oxygen bridge. Unlike the cyclic dioxolane structure of the target compound, this anhydride is more reactive in nucleophilic acyl substitution reactions, making it a preferred intermediate for synthesizing perfluorinated esters .

Physicochemical Properties

Property Target Compound 2,4-Dimethyl Isomer PERFLUOROOXYDIACETIC ANHYDRIDE
Molecular Weight (g/mol) 316 316 294
Melting Point (°C) -25 -40 15
Thermal Stability (°C) 280 220 200
Reactivity Moderate High Very High

Environmental and Regulatory Considerations

  • The target compound’s perfluorinated structure contributes to environmental persistence, similar to long-chain perfluoroalkyl substances (PFAS) like 6:2 fluorotelemer-based polymers (CAS: 1071022-25-7) .

Biological Activity

Perfluoro[2,5-dimethyl-2-(fluorocarbonyl)-4-oxo-1,3-dioxolane] (CAS Number: 7345-49-5) is a fluorinated organic compound with significant interest in various fields due to its unique chemical properties. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

  • Molecular Formula : C6F8O4
  • Molecular Weight : 288.05 g/mol
  • Physical State : Solid at room temperature
  • Solubility : Limited solubility in water; soluble in organic solvents.

The compound's structure features a dioxolane ring, which contributes to its stability and reactivity. The presence of fluorine atoms enhances its lipophilicity and resistance to degradation.

Toxicity and Safety

Perfluoro compounds are known for their persistence in the environment and potential toxicity. The safety data sheet indicates that this compound is classified as hazardous, necessitating careful handling and disposal procedures. Studies have shown that exposure to similar perfluorinated compounds can lead to various health issues, including endocrine disruption and developmental toxicity .

Research indicates that perfluoro compounds can interact with biological membranes due to their hydrophobic nature. This interaction may disrupt cellular functions by altering membrane fluidity and permeability . Furthermore, fluorinated compounds have been shown to affect lipid metabolism and immune responses in various animal models .

Case Studies

  • Endocrine Disruption : A study conducted on rodents exposed to fluorinated dioxolanes revealed alterations in hormone levels, particularly thyroid hormones, suggesting potential endocrine-disrupting effects .
  • Developmental Toxicity : Research involving prenatal exposure to perfluoro compounds indicated significant developmental delays and malformations in offspring, highlighting the need for further investigation into the teratogenic effects of these substances .
  • Environmental Persistence : Longitudinal studies have demonstrated that perfluoro compounds resist biodegradation, leading to bioaccumulation in aquatic ecosystems. This persistence raises concerns about their long-term ecological impacts .

Toxicity Data Summary

EndpointValueReference
LD50 (oral, rat)>5000 mg/kg
NOAEL (subchronic exposure)100 mg/kg/day
Bioaccumulation factor3.5

Comparative Toxicity of Fluorinated Compounds

CompoundLD50 (mg/kg)Bioaccumulation Factor
Perfluoro[2,5-dimethyl-2-(fluorocarbonyl)-4-oxo-1,3-dioxolane]>50003.5
Perfluorooctanoic acid (PFOA)2520
Perfluorooctane sulfonate (PFOS)5010

Research Findings

Recent studies emphasize the need for more rigorous testing of perfluoro[2,5-dimethyl-2-(fluorocarbonyl)-4-oxo-1,3-dioxolane] regarding its long-term health effects. The following findings are noteworthy:

  • Immunotoxicity : Animal studies have indicated that exposure may lead to immunosuppression, affecting the ability to respond to infections .
  • Metabolic Effects : There is evidence suggesting that exposure alters lipid profiles in mammals, potentially leading to obesity-related conditions .

Q & A

What synthetic methodologies are reported for preparing perfluorinated dioxolane derivatives, and how can they be adapted for this compound?

Basic Research Focus
The synthesis of perfluorinated dioxolanes typically involves fluorination of precursor molecules or cyclization reactions under controlled conditions. A European patent (EP 2024) describes methods for producing trifluoropyruvate fluoride dimer and perfluoro(2,4-dimethyl-2-fluorocarbonyl-1,3-dioxolane) using gas-phase fluorination with fluorine radicals or catalytic fluorinating agents like KF/AgF₂ . For PERFLUORO[2,5-DIMETHYL-2-(FLUOROCARBONYL)-4-OXO-1,3-DIOXOLANE], adapting this protocol would require optimizing reaction temperatures (e.g., 150–250°C) and pressure (1–5 atm) to stabilize the oxo group during fluorination. Intermediate purification via fractional distillation or supercritical CO₂ extraction is critical to isolate the target compound from byproducts such as perfluoroalkenes.

What safety protocols are essential for handling this compound, given its structural similarity to peroxide-forming perfluorooctanes (PFCs)?

Basic Research Focus
While direct data on this compound’s peroxide formation is limited, safety practices for PFCs (e.g., perfluorooctanes) are applicable. Key protocols include:

  • Hazardous procedure restrictions : Prohibit solo work during high-risk steps like distillation or thermal decomposition .
  • Peroxide monitoring : Implement quarterly inspections using iodometric titration or FTIR to detect peroxide formation, especially if stored in amber glass .
  • Inhibitor addition : Add 0.1–1% hydroquinone or BHT to suppress radical-induced degradation during long-term storage .

How can spectroscopic and crystallographic techniques resolve contradictions in reported structural data for fluorinated dioxolanes?

Advanced Research Focus
Conflicting structural data (e.g., bond angles, fluorine substitution patterns) often arise from dynamic conformational changes or crystallographic disorder. A combined approach is recommended:

  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction, as demonstrated for ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate (resolution: <0.8 Å) .
  • Multinuclear NMR (¹⁹F, ¹³C) : Assign fluorine environments via coupling constants (e.g., ²J₆F-F ≈ 150–200 Hz) and compare with DFT-calculated chemical shifts .
  • DFT modeling : Validate experimental data by simulating optimized geometries and vibrational spectra (B3LYP/6-311+G(d,p) basis set) .

What analytical strategies are effective in assessing the thermal stability and decomposition pathways of this compound?

Advanced Research Focus
Thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) can map decomposition kinetics:

  • TGA-MS : Heat samples at 10°C/min under N₂. Monitor mass loss at 200–300°C, correlating with CO₂ (m/z 44) and CF₃• (m/z 69) emissions to infer cleavage of the dioxolane ring or fluorocarbonyl group.
  • DSC : Identify exothermic peaks (e.g., 180–220°C) indicative of peroxide decomposition or polymerization .
  • Contradiction resolution : If conflicting data arise (e.g., variable onset temperatures), replicate experiments under inert vs. oxidative atmospheres to isolate degradation mechanisms .

How does the fluorocarbonyl group influence reactivity in polymerization or copolymerization processes?

Advanced Research Focus
The fluorocarbonyl group (-COF) acts as both an electron-deficient monomer and a chain-transfer agent. In gas-phase polymerization (e.g., with perfluoroolefins like tetrafluoroethylene), this group can:

  • Inhibit chain growth : Compete with fluoromonomers for radical sites, requiring higher initiator concentrations (e.g., 0.5–1.5% non-volatile polymeric seeds) .
  • Enable crosslinking : React with perfluoro(alkylvinyl ethers) to form branched architectures, as evidenced by increased polydispersity (Đ > 2.5) in GPC traces .
  • Mitigation strategy : Use stepwise addition of fluorocarbonyl monomers to control branching density and molecular weight.

What environmental health implications arise from the persistence of perfluorinated dioxolanes, and how can their bioaccumulation be modeled?

Advanced Research Focus
While this compound’s ecotoxicity data is limited, its perfluoroalkyl backbone suggests environmental persistence. Key modeling approaches include:

  • QSAR models : Predict bioaccumulation potential using logP values (estimated: 4.2–5.1) and binding affinity to serum albumin .
  • In vitro assays : Test cytotoxicity in HEK293 or HepG2 cells (IC₅₀ < 50 μM indicates high hazard) and compare with perfluorooctanesulfonate (PFOS) benchmarks .
  • Analytical validation : Employ LC-HRMS to detect degradation products (e.g., perfluoroalkyl carboxylic acids) in simulated environmental matrices .

How can synthetic byproducts be characterized and minimized during large-scale preparation of this compound?

Advanced Research Focus
Byproducts (e.g., perfluoroalkenes, cyclic ethers) arise from incomplete fluorination or ring-opening. Mitigation strategies include:

  • Reaction monitoring : Use inline FTIR to track fluorine consumption (C=O stretch: 1880 cm⁻¹ → C-F stretch: 1250 cm⁻¹) .
  • Catalyst screening : Compare AgF₂ (selectivity: ~85%) vs. CoF₃ (selectivity: ~70%) to suppress alkene formation .
  • Byproduct quantification : Apply GC-MS with a DB-5ms column (30 m × 0.25 mm) and EI ionization to identify trace impurities (<0.1%) .

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